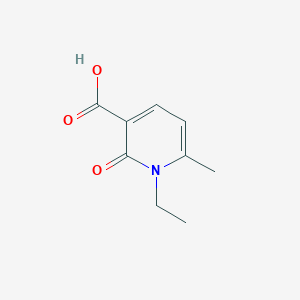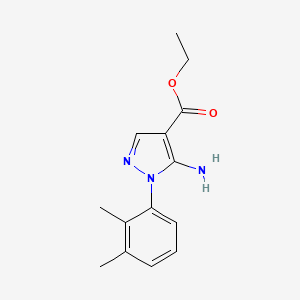![molecular formula C15H20N4O2 B1519159 tert-ブチル(1H-ベンゾ[d][1,2,3]トリアゾール-1-イル)メチル(アリル)カルバメート CAS No. 1015856-29-7](/img/structure/B1519159.png)
tert-ブチル(1H-ベンゾ[d][1,2,3]トリアゾール-1-イル)メチル(アリル)カルバメート
説明
Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate is a useful research compound. Its molecular formula is C15H20N4O2 and its molecular weight is 288.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
化学合成
“tert-ブチル(1H-ベンゾ[d][1,2,3]トリアゾール-1-イル)メチル(アリル)カルバメート”は、分子式C12H16N4O2の化学化合物です . そのユニークな構造と特性から、さまざまな化学合成プロセスで使用されています .
銅(I)触媒アジド-アルキン環状付加(CuAAC)
この化合物は、銅(I)触媒アジド-アルキン環状付加(CuAAC)のための次世代の水溶性リガンドであり、反応速度を加速し、細胞毒性を抑制します . この化合物の生体適合性と高速な反応速度は、水に不溶性のTBTAの進歩であり、さまざまな化学生物学実験における生体共役にとって望ましいものです .
白血病幹細胞の阻害剤
“tert-ブチル(1H-ベンゾ[d][1,2,3]トリアゾール-1-イル)メチル(アリル)カルバメート”の構造の一部である、置換された2-アミノチアゾールと1,2,3-トリアゾールの組み合わせは、白血病幹細胞の阻害剤として報告されています .
グルコキナーゼ活性化剤
同じ置換された2-アミノチアゾールと1,2,3-トリアゾールの組み合わせは、グルコキナーゼ活性化剤としても報告されています .
抗結核活性
作用機序
Target of Action
Similar compounds have been known to act as ligands for the copper (i)-catalyzed azide-alkyne cycloaddition (cuaac) . This suggests that Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate might also interact with copper (I) ions in biochemical reactions.
Mode of Action
Similar compounds have been reported to accelerate reaction rates and suppress cell cytotoxicity in the cuaac . This suggests that Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate might also interact with its targets in a similar manner.
Biochemical Pathways
Given its potential role in the cuaac, it might be involved in the azide-alkyne cycloaddition pathway .
Result of Action
Similar compounds have been reported to suppress cell cytotoxicity , suggesting that Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate might have similar effects.
生化学分析
Biochemical Properties
Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the overall biochemical pathways within the cell. For instance, it has been observed to interact with enzymes involved in metabolic processes, thereby altering their activity and function . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate signaling pathways that are crucial for cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in the production of specific proteins that are essential for cellular functions. These effects on cellular metabolism can result in altered energy production and utilization within the cell.
Molecular Mechanism
The molecular mechanism of action of Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate involves its interaction with biomolecules at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to inhibition or activation of their activity . This binding can result in changes in the conformation of the enzyme or protein, thereby affecting its function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and biochemical processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes . The compound can affect metabolic flux and alter the levels of specific metabolites within the cell. These interactions can lead to changes in the overall metabolic profile of the cell, influencing energy production, biosynthesis, and degradation pathways.
Transport and Distribution
The transport and distribution of Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its overall activity and effectiveness. The interactions with transporters and binding proteins play a crucial role in determining the compound’s distribution within the body.
Subcellular Localization
The subcellular localization of Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within certain subcellular regions can influence its interactions with enzymes and proteins, thereby affecting its overall biochemical and cellular effects.
特性
IUPAC Name |
tert-butyl N-(benzotriazol-1-ylmethyl)-N-prop-2-enylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-5-10-18(14(20)21-15(2,3)4)11-19-13-9-7-6-8-12(13)16-17-19/h5-9H,1,10-11H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSWVGFBTFBKQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC=C)CN1C2=CC=CC=C2N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1519076.png)
![3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1519079.png)

![3-ethyl-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1519083.png)


![1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1519087.png)
![3-([1,1'-Biphenyl]-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B1519088.png)
![1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1519089.png)




![3-[5-Bromo-2-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B1519099.png)
